molecular formula C12H22ClNO2 B1397337 2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride CAS No. 1219972-52-7

2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Cat. No. B1397337
CAS RN: 1219972-52-7
M. Wt: 247.76 g/mol
InChI Key: TWCCDQUIYSTXBO-UHFFFAOYSA-N
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Description

“2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride” is a versatile chemical compound utilized in various scientific research. It has a CAS number of 1219972-52-7 and an MDL number of MFCD13559821 .


Molecular Structure Analysis

The molecular formula of “2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride” is C12H22ClNO2 . The molecular weight is 247.76 g/mol .

Scientific Research Applications

Anticancer Agent Synthesis

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, but further in vivo studies are needed for therapeutic confirmation (Rehman et al., 2018).

Vasodilation Properties

Compounds incorporating 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, synthesized via a reaction involving piperidine, demonstrated considerable vasodilation properties. This suggests potential applications in cardiovascular therapies (Girgis et al., 2008).

Synthesis of Piperidines

A novel synthesis method involving 2-alkoxy-1,1-cyclobutane diesters, which are donor-acceptor cyclobutanes, was developed. This process is catalyzed by Ytterbium triflate and used to form piperidines with high trans stereoselectivity, indicating potential applications in organic synthesis (Moustafa & Pagenkopf, 2010).

Cognitive Disorder Treatment

A study identified H3 antagonists, such as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, which increase the release of brain histamine, acetylcholine, noradrenaline, and dopamine. These neurotransmitters modulate cognitive processes, suggesting the potential of these compounds in treating cognitive disorders like Alzheimer's disease (Brioni et al., 2011).

BNCT Agent Synthesis

A unique synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT (Boron Neutron Capture Therapy) agent, was achieved. This process involves a monoalkylation step and suggests applications in cancer therapy (Srivastava, Singhaus, & Kabalka, 1997).

Antimicrobial Activities

A study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, demonstrating moderate antimicrobial activities. This indicates potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

properties

IUPAC Name

2-piperidin-3-ylethyl cyclobutanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(11-4-1-5-11)15-8-6-10-3-2-7-13-9-10;/h10-11,13H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCCDQUIYSTXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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